Bicyclo[2.2.2]oct-2-ene-2-carboxamide Bicyclo[2.2.2]oct-2-ene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 16317-23-0
VCID: VC0172761
InChI: InChI=1S/C9H13NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2,(H2,10,11)
SMILES: C1CC2CCC1C=C2C(=O)N
Molecular Formula: C9H13NO
Molecular Weight: 151.209

Bicyclo[2.2.2]oct-2-ene-2-carboxamide

CAS No.: 16317-23-0

Cat. No.: VC0172761

Molecular Formula: C9H13NO

Molecular Weight: 151.209

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.2]oct-2-ene-2-carboxamide - 16317-23-0

Specification

CAS No. 16317-23-0
Molecular Formula C9H13NO
Molecular Weight 151.209
IUPAC Name bicyclo[2.2.2]oct-2-ene-3-carboxamide
Standard InChI InChI=1S/C9H13NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2,(H2,10,11)
Standard InChI Key WTJIGKFFVPSBOM-UHFFFAOYSA-N
SMILES C1CC2CCC1C=C2C(=O)N

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

Bicyclo[2.2.2]oct-2-ene-2-carboxamide features a bicyclo[2.2.2]octene core structure—a six-membered ring with two additional bridges forming a rigid cage-like architecture. The defining features include:

  • A cage-like bicyclic framework with three interconnected pathways between bridgehead carbons

  • An endocyclic carbon-carbon double bond positioned at C2-C3

  • A carboxamide group (-CONH₂) attached at the C2 position

  • Potential stereochemical complexity depending on the spatial orientation of the carboxamide group

The parent bicyclo[2.2.2]octene structure, as indicated in chemical databases, forms the foundation of this compound's architecture, with the bicyclic skeleton providing conformational rigidity .

Synthetic Methodologies

Synthetic Routes from Carboxylic Acid Precursors

A direct approach to synthesizing bicyclo[2.2.2]oct-2-ene-2-carboxamide would involve conversion of the corresponding carboxylic acid. Drawing parallels with bicyclo[2.2.2]oct-5-ene-2-carboxylic acid , the synthesis would typically proceed through:

  • Activation of bicyclo[2.2.2]oct-2-ene-2-carboxylic acid using:

    • Thionyl chloride or oxalyl chloride to form the acid chloride

    • Carbodiimide reagents (DCC, EDC) with hydroxybenzotriazole

    • Carbonyldiimidazole as an activating agent

  • Reaction of the activated intermediate with ammonia or ammonium salts to form the carboxamide

This represents one of the most straightforward approaches, though it requires the prior synthesis of the carboxylic acid precursor.

Diels-Alder Cycloaddition Approaches

The bicyclo[2.2.2]octene framework can be efficiently constructed using Diels-Alder cycloaddition reactions, as evidenced in multiple synthetic pathways for related compounds . For the target carboxamide, potential approaches include:

  • Cycloaddition between appropriately substituted cyclohexadienes and dienophiles containing carboxamide precursor functionalities.

  • Reactions involving 2H-pyran-2-ones as diene components, which undergo cycloaddition followed by carbon dioxide extrusion and subsequent transformation .

  • Double cycloaddition strategies starting with appropriate dienes such as 2H-pyran-2-one derivatives and maleic anhydride or maleimide derivatives, followed by functional group transformations .

The literature describes various bicyclo[2.2.2]octene synthesis approaches using substituted 2H-pyran-2-ones reacting with dienophiles like maleic anhydride to produce bicyclo[2.2.2]oct-7-ene derivatives that could serve as synthetic precursors .

Alternative Synthetic Strategies

Several other potential routes to bicyclo[2.2.2]oct-2-ene-2-carboxamide include:

  • Nitrile hydration approach: Synthesis of bicyclo[2.2.2]oct-2-ene-2-carbonitrile followed by selective hydration to the carboxamide.

  • Ester aminolysis: Conversion of bicyclo[2.2.2]oct-2-ene-2-carboxylic esters to the carboxamide via direct reaction with ammonia.

  • Rearrangement-based approaches: Utilizing skeletal rearrangements observed in certain bicyclo[2.2.2]octane systems, particularly those involving lead tetraacetate-mediated oxidative decarboxylation, which can provide access to rearranged frameworks with functional handles for further modification .

Reactivity Profile

Reactions of the Olefinic Bond

The C=C double bond at the 2-position represents a key reactive site for various transformations:

  • Addition reactions:

    • Hydrogenation (catalytic or stoichiometric) to yield bicyclo[2.2.2]octane-2-carboxamide

    • Dihydroxylation to form vicinal diols

    • Halogenation to yield dihalides

    • Epoxidation to form epoxides

  • Cycloaddition reactions:

    • Further [2+2] cycloadditions with appropriate dienophiles

    • [3+2] cycloadditions with 1,3-dipolar reagents

The literature on bicyclo[2.2.2]octene derivatives indicates that transformations of the double bond are significant aspects of their chemistry, with hydrogenation being specifically mentioned as an important transformation .

Transformations of the Carboxamide Group

The carboxamide functionality provides opportunities for additional chemical diversification:

  • Dehydration: Conversion to nitriles using dehydrating agents such as POCl₃, SOCl₂, or P₂O₅.

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

  • Reduction: Formation of amines using strong reducing agents like LiAlH₄.

  • Hofmann rearrangement: Treatment with bromine and base to yield primary amines with loss of CO₂.

Skeletal Rearrangements

The bicyclo[2.2.2]octene framework can undergo various skeletal rearrangements under specific conditions. Literature on related compounds indicates that certain bicyclo[2.2.2]octane derivatives rearrange to bicyclo[3.2.1]octane systems during oxidative decarboxylation with lead tetraacetate . These rearrangements typically involve:

  • 1,2-acyl migrations that restructure the cage framework

  • Carbocation-mediated processes leading to skeletal reorganization

  • Ring contractions or expansions

Understanding these rearrangements is crucial for controlling reaction outcomes and potentially accessing novel structural derivatives.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with related compounds, bicyclo[2.2.2]oct-2-ene-2-carboxamide would exhibit characteristic NMR signals:

¹H NMR expected signals:

  • Olefinic protons: δ 5.8-6.2 ppm (complex multiplicity)

  • Amide protons: δ 5.5-7.0 ppm (broad singlets, may show different chemical shifts for each proton)

  • Bridgehead protons: δ 2.5-3.5 ppm

  • Methylene protons of the bicyclic system: δ 1.2-2.2 ppm (complex coupling patterns)

¹³C NMR expected signals:

  • Carboxamide carbonyl carbon: δ 170-175 ppm

  • Olefinic carbons: δ 125-140 ppm

  • Bridgehead and framework carbons: δ 25-50 ppm

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching: 3300-3500 cm⁻¹ (typically two bands for primary amides)

  • C=O stretching (amide I band): 1650-1690 cm⁻¹

  • C=C stretching: 1620-1680 cm⁻¹

  • N-H bending (amide II band): 1550-1640 cm⁻¹

  • C-N stretching: 1400-1430 cm⁻¹

Mass Spectrometry

The mass spectrometric profile would likely show:

  • Molecular ion peak at m/z 151

  • Fragment ions corresponding to loss of NH₃ (M-17)

  • Characteristic fragmentation of the bicyclic framework

  • Possible retro-Diels-Alder fragments

Applications and Research Significance

Medicinal Chemistry Applications

Bicyclo[2.2.2]oct-2-ene-2-carboxamide represents a potentially valuable scaffold in medicinal chemistry for several reasons:

  • The rigid bicyclic structure offers a well-defined three-dimensional arrangement of substituents, important for specific receptor interactions.

  • The carboxamide group provides hydrogen bonding capabilities essential for biological recognition and binding.

  • The olefinic bond allows for further functionalization to tune pharmacokinetic and pharmacodynamic properties.

Similar bicyclic structures have been incorporated into various bioactive compounds, including enzyme inhibitors and receptor modulators.

Synthetic Methodology Development

The compound serves as an interesting model system for:

  • Studying stereoselectivity in reactions on conformationally constrained systems

  • Investigating the influence of rigid scaffolds on reaction outcomes

  • Developing selective functionalization strategies for complex polycyclic systems

The synthetic methodologies developed for bicyclo[2.2.2]octene derivatives, as described in literature sources , demonstrate the value of these systems as synthetic challenges and opportunities.

Analytical Characterization Methods

Comprehensive characterization of bicyclo[2.2.2]oct-2-ene-2-carboxamide would typically involve multiple analytical techniques:

Analytical MethodInformation ProvidedSignificance
NMR SpectroscopyStructural confirmation, stereochemistry, purity assessmentPrimary structural determination tool
IR SpectroscopyFunctional group identificationConfirms carboxamide and olefinic functionalities
Mass SpectrometryMolecular weight, fragmentation patternConfirms molecular formula and structure
X-ray CrystallographyThree-dimensional structure, absolute configurationDefinitive structural proof if crystalline
HPLCPurity assessment, quantitative analysisQuality control and preparative applications
Elemental AnalysisEmpirical formula confirmationVerifies elemental composition

Modern analytical workflows would likely incorporate 2D NMR techniques (COSY, HSQC, HMBC) to fully elucidate the structure and stereochemistry of the compound.

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